molecular formula C13H10O2S B14272381 4A,10A-Dihydrophenoxathiine-4-carbaldehyde CAS No. 185437-52-9

4A,10A-Dihydrophenoxathiine-4-carbaldehyde

Cat. No.: B14272381
CAS No.: 185437-52-9
M. Wt: 230.28 g/mol
InChI Key: HKQYUDHBBPCBJQ-UHFFFAOYSA-N
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Description

4A,10A-Dihydrophenoxathiine-4-carbaldehyde is an organic compound that belongs to the class of phenoxathiine derivatives Phenoxathiines are known for their unique structural features, which include a tricyclic system with oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4A,10A-Dihydrophenoxathiine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenoxathiine with formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4A,10A-Dihydrophenoxathiine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: 4A,10A-Dihydrophenoxathiine-4-carboxylic acid.

    Reduction: 4A,10A-Dihydrophenoxathiine-4-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4A,10A-Dihydrophenoxathiine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4A,10A-Dihydrophenoxathiine-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound’s unique tricyclic structure also allows for interactions with specific molecular targets, potentially influencing biological pathways .

Comparison with Similar Compounds

    Phenoxathiine: The parent compound without the aldehyde group.

    4A,10A-Dihydrophenoxathiine-4-methanol: The reduced form of the aldehyde.

    4A,10A-Dihydrophenoxathiine-4-carboxylic acid: The oxidized form of the aldehyde.

Uniqueness: 4A,10A-Dihydrophenoxathiine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

185437-52-9

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

4a,10a-dihydrophenoxathiine-4-carbaldehyde

InChI

InChI=1S/C13H10O2S/c14-8-9-4-3-7-12-13(9)15-10-5-1-2-6-11(10)16-12/h1-8,12-13H

InChI Key

HKQYUDHBBPCBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3C(S2)C=CC=C3C=O

Origin of Product

United States

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